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Compound of Interest

(S)-(+)-5-Oxo-2-
Compound Name:

tetrahydrofurancarboxylic acid

Cat. No.: B118038

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-5-Oxo0-2-tetrahydrofurancarboxylic acid, a chiral lactone derivative, is a versatile and
valuable building block in modern organic synthesis and medicinal chemistry. Its rigid,
stereochemically defined structure makes it an important intermediate in the synthesis of a
variety of biologically active molecules. This technical guide provides a comprehensive
overview of its chemical properties, synthesis, spectral data, and applications, with a particular
focus on its role in drug development as a chiral synthon and a reversible inhibitor of proline
dehydrogenase (PRODH).

Chemical and Physical Properties

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is a white to light yellow crystalline powder.
[1] It is soluble in methanol and acetone.[2][3] The compound is stable for at least two years
when stored at room temperature, protected from light and moisture.

Table 1: Physicochemical Properties of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid
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Property Value Reference
CAS Number 21461-84-7 [4][5]
Molecular Formula CsHeOa4 [41[5]
Molecular Weight 130.10 g/mol [41[6]
Melting Point 71-73°C [4115]
Boiling Point 150-155 °C at 0.2 mmHg [4]

Optical Activity

[0]20/D +14° (c=5 in methanol)

[4]

Appearance

White to light yellow crystalline

[1]

powder
Solubility Soluble in methanol, acetone [2][3]
pKa 3.11 £ 0.20 (Predicted) [3]

Spectral Data

1H NMR Spectroscopy

A representative *H NMR spectrum of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid in
CDCIs shows the following signals: 6 9.12-9.55 (m, 1H), 5.09 (m, 1H), 2.44-2.65 (m, 3H), 2.27-

2.41 (m, 1H).

13C NMR Spectroscopy

While a specific peer-reviewed spectral analysis with peak assignments for the (S)-enantiomer

was not readily available in the search, typical chemical shifts for the carbon atoms in this

scaffold can be predicted based on its structure and data for similar compounds. The carboxyl

carbon would appear furthest downfield, followed by the lactone carbonyl carbon. The carbon

bearing the carboxyl group and the ester oxygen would also be significantly downfield, while

the two methylene carbons of the ring would be found in the upfield region.

Infrared (IR) Spectroscopy
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The IR spectrum of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is expected to show
characteristic absorption bands for the functional groups present. A strong, broad absorption
would be observed for the O-H stretch of the carboxylic acid, typically in the range of 3300-
2500 cm~1. Two distinct, strong carbonyl (C=0) stretching bands would be present: one for the
lactone carbonyl, typically around 1770-1750 cm~?, and one for the carboxylic acid carbonyl,
usually around 1725-1700 cm~1, C-O stretching vibrations for the ester and carboxylic acid
would also be visible in the 1300-1000 cm~1 region.

Experimental Protocols
Synthesis of (S)-(+)-5-Oxo0-2-tetrahydrofurancarboxylic
acid from L-Glutamic Acid

A common and well-established method for the synthesis of (S)-(+)-5-Oxo-2-
tetrahydrofurancarboxylic acid is the diazotization of L-glutamic acid, followed by
intramolecular cyclization.

Materials:

L-Glutamic acid

Sodium nitrite (NaNO2)

Hydrochloric acid (HCI)

Water

Ethyl acetate (EtOAC)

Anhydrous sodium sulfate (Naz2SO4) or magnesium sulfate (MgSOa)
Procedure:
» Dissolve L-glutamic acid in water in a flask.

e Cool the solution to -5 °C to 0 °C in an ice-salt bath.
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» Slowly add a solution of sodium nitrite in water to the cooled L-glutamic acid solution while
maintaining the low temperature. Concurrently, add hydrochloric acid.

 After the addition is complete, allow the reaction mixture to stir continuously at room
temperature for 12 to 18 hours.

* Remove the water from the reaction mixture by vacuum evaporation at a temperature below
50 °C to obtain an oily residue.

» Dissolve the oily residue in ethyl acetate and filter to remove any solid byproducts.
e Wash the collected solid with additional ethyl acetate.

o Combine the filtrate and the washings and dry the organic layer over anhydrous sodium
sulfate or magnesium sulfate.

« Filter off the drying agent and concentrate the solution under vacuum to yield (S)-(+)-5-Oxo-
2-tetrahydrofurancarboxylic acid as an oil or a solid syrup.

This procedure typically results in a high yield of the desired product.

Applications in Drug Development and Organic
Synthesis

(S)-(+)-5-Oxo0-2-tetrahydrofurancarboxylic acid is a valuable chiral building block for the
synthesis of a range of biologically active molecules.[7][8] Its utility stems from the presence of
multiple functional groups that can be selectively manipulated.

Chiral Derivatizing Agent

This compound is used as a chiral derivatizing agent for the determination of the enantiomeric
purity of alcohols.[1][3] The carboxylic acid group can be activated and reacted with a chiral
alcohol to form diastereomeric esters. These diastereomers can then be separated and
quantified using chromatographic techniques such as HPLC or GC, or distinguished by NMR
spectroscopy.

Synthesis of Bioactive Molecules
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(S)-(+)-5-Oxo0-2-tetrahydrofurancarboxylic acid serves as a key intermediate in the synthesis
of various pharmaceutical compounds.[3] For instance, it has been used in the preparation of
municatacin analogs, which have shown cytotoxic activity against tumor cells, indicating its
potential in cancer research.[2] It is also a crucial component in the multi-step synthesis of
phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P2], a vital lipid in cellular signaling.[2]
Furthermore, it can be used to form water-soluble silver(l) complexes that exhibit antibacterial
and antifungal properties.[2]

Reversible Inhibition of Proline Dehydrogenase
(PRODH)

A significant area of interest for drug development professionals is the role of (S)-(+)-5-Oxo-2-
tetrahydrofurancarboxylic acid as a reversible inhibitor of proline dehydrogenase (PRODH).
PRODH is a key enzyme in the proline catabolism pathway, which is implicated in the
metabolic reprogramming of cancer cells. By inhibiting PRODH, this compound can disrupt
cancer cell metabolism, making it a target for novel anticancer therapies.

Signaling Pathways and Logical Relationships
Proline Catabolism and PRODH Inhibition

The following diagram illustrates the proline catabolism pathway and the point of inhibition by
(S)-(+)-5-Oxo0-2-tetrahydrofurancarboxylic acid. Proline is oxidized by PRODH to pyrroline-
5-carboxylate (P5C), which is then further metabolized to glutamate. (S)-(+)-5-Ox0-2-
tetrahydrofurancarboxylic acid acts as a competitive inhibitor of PRODH, blocking the initial
step of this pathway.

Proline Dehydrogenase
(PRODH)

P5C Dehydrogenase
(P5CDH)

Pyrroline-5-carboxylate
(P5C)

Glutamate

(S)-(+)-5-Ox0-2-
tetrahydrofurancarboxylic acid
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Caption: Proline catabolism pathway and inhibition by (S)-(+)-5-Oxo-2-
tetrahydrofurancarboxylic acid.

Synthetic Workflow from L-Glutamic Acid

The synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid from L-glutamic acid
involves a straightforward workflow, as depicted below.
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|
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Caption: General workflow for the synthesis of the target compound.

Safety Information
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(S)-(+)-5-Oxo0-2-tetrahydrofurancarboxylic acid is classified as an irritant. The GHS hazard
statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and
H335 (May cause respiratory irritation). It is recommended to handle this compound with
appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust
mask.

Conclusion

(S)-(+)-5-Oxo0-2-tetrahydrofurancarboxylic acid is a chiral building block of significant
interest to the scientific and drug development communities. Its well-defined stereochemistry
and versatile reactivity make it a valuable tool in the synthesis of complex, biologically active
molecules. Furthermore, its role as a reversible inhibitor of proline dehydrogenase opens up
new avenues for the development of targeted cancer therapies. This guide provides a solid
foundation of its chemical properties, synthesis, and applications, empowering researchers to
leverage this important molecule in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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